![molecular formula C18H18N4O3 B2578832 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide CAS No. 2034319-03-2](/img/structure/B2578832.png)
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a 2-oxo-1,2-dihydropyridin-3-yl group, which is a type of heterocyclic compound . It also contains a 1,2,4-oxadiazol-5-yl group, another type of heterocycle, and a phenylbutanamide group, which is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
Again, without specific information, it’s hard to say what reactions this compound might undergo. Its reactivity would likely depend on factors like the electrophilicity of the carbonyl carbon in the amide group, or the nucleophilicity of the nitrogen atoms in the heterocycles .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it a promising candidate for drug discovery. Researchers have investigated its potential as an antiviral agent (Chitra et al ), an anticancer compound (Mayer et al ), and an antibacterial agent (Yadlapalli et al ). Its diverse biological activities stem from its ability to interact with specific cellular targets, making it an exciting area of study for medicinal chemists.
Organic Synthesis and Heterocyclic Chemistry
The Biginelli reaction, which produces 2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidines (THPMs), involves three components: urea (or thiourea), an aldehyde, and a 1,3-dicarbonyl compound (Kappe ). AKOS025328031 fits this framework and can be synthesized using mild conditions. Researchers continue to explore new synthetic methods for THPMs, emphasizing operational simplicity, economic viability, and selectivity (Ling et al ).
Heavy Oil Recovery
In the field of petroleum engineering, polymers play a crucial role in enhancing oil recovery. AKOS025328031 has been studied for its ability to increase heavy oil recovery by over 20% (Su et al ). Researchers face challenges in maintaining polymer viscosity during surface injection and reservoir conditions, but the success of polymer flooding in heavy oil fields (China, Turkey, and Oman) demonstrates its potential (Rani et al ).
Coordination Chemistry
Complexes involving AKOS025328031 derivatives have been explored. For instance, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone Cu(II) complexes exhibit varying biological activities based on the substituent Y (NH2, NHMe, NHEt, or NHPh) (Milović et al ). These studies highlight the compound’s versatility in coordination chemistry.
Material Science
AKOS025328031’s structure suggests potential applications in material science. Researchers have investigated its antioxidant properties (Ismaili et al ) and calcium channel inhibition (Ismaili et al ). These properties could be harnessed for developing novel materials with specific functionalities.
Selenium-Containing Compounds
AKOS025328031 contains selenium atoms, which are of interest due to their biological significance. The synthesis of selenium-containing compounds, such as diselanes, provides a platform for exploring their reactivity and potential applications (Kamali & Mohammadzadeh ).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-13(12-7-4-3-5-8-12)17(23)20-11-15-21-16(22-25-15)14-9-6-10-19-18(14)24/h3-10,13H,2,11H2,1H3,(H,19,24)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKPAGZQMFBCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.